molecular formula C20H17ClN2O4 B246294 N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide

N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B246294
M. Wt: 384.8 g/mol
InChI Key: AMCNAFFNBFRBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide, commonly known as CEF, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CEF belongs to the class of furamide compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CEF involves its binding to the TRPV1 ion channel. CEF binds to a specific site on the TRPV1 channel, which prevents the channel from opening in response to stimuli such as heat, capsaicin, and protons. This results in the inhibition of TRPV1-mediated currents and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
CEF has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on the TRPV1 channel, CEF has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is a potent analgesic and anti-inflammatory molecule. By inhibiting MAGL, CEF increases the levels of 2-AG, which may contribute to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CEF in lab experiments is its selectivity for the TRPV1 channel. CEF has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, one limitation of using CEF is its relatively low potency compared to other TRPV1 inhibitors. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several future directions for research on CEF. One area of interest is the development of more potent TRPV1 inhibitors based on the structure of CEF. This may lead to the discovery of new therapeutic agents for pain and inflammation. Another area of interest is the study of the effects of CEF on other ion channels and enzymes. This may lead to the discovery of new targets for drug development. Finally, the use of CEF in combination with other drugs or therapies may have synergistic effects that could be explored in future research.

Synthesis Methods

The synthesis of CEF involves the reaction of 2-chloro-4-nitroaniline with 3-ethoxybenzoyl chloride to form the intermediate product 2-chloro-4-[(3-ethoxybenzoyl)amino]aniline. The intermediate product is then treated with furfurylamine to yield CEF. The synthesis of CEF has been optimized to achieve high yields and purity.

Scientific Research Applications

CEF has been shown to have various applications in scientific research. One of the primary uses of CEF is as a selective inhibitor of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is involved in pain sensation, inflammation, and thermoregulation. CEF has been shown to block TRPV1-mediated currents in a dose-dependent manner, making it a valuable tool for studying the role of TRPV1 in various physiological processes.
CEF has also been shown to have anti-inflammatory properties. In a study conducted on mice, CEF was found to reduce inflammation in the paw and ear edema models of inflammation. This suggests that CEF may have potential as a therapeutic agent for treating inflammatory diseases.

properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-15-6-3-5-13(11-15)19(24)22-14-8-9-17(16(21)12-14)23-20(25)18-7-4-10-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25)

InChI Key

AMCNAFFNBFRBCT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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